1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

LSD1 inhibition epigenetics acute myeloid leukemia

This 6-azaoxindole scaffold features a distinct 6-position pyridine nitrogen that alters hinge-binding vs. other azaindole regioisomers. Derivatives achieve LSD1 IC50 of 1.2 nM (MV4-11 IC50 5 nM) and FGFR1 IC50 of 5.3 nM. The lactam carbonyl and pyridine nitrogen serve as orthogonal diversification handles without protecting-group strategies. High melting point (232°C) ensures solid-state stability for automated parallel synthesis. Accelerates lead optimization in epigenetic and kinase drug discovery.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 54415-85-9
Cat. No. B1312880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
CAS54415-85-9
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=NC=C2)NC1=O
InChIInChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10)
InChIKeyHUCXRCCJHDFVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-C]pyridin-2(3H)-one (CAS 54415-85-9) Procurement Specifications: Core Structure and Physicochemical Identity


1H-Pyrrolo[2,3-C]pyridin-2(3H)-one (CAS 54415-85-9), also designated 6-azaoxindole, is a heterobicyclic scaffold consisting of a fused pyrrole and pyridine ring with a carbonyl at the 2-position. Its molecular formula is C7H6N2O with a molecular weight of 134.14 g/mol . The compound exhibits a melting point of 232°C and a predicted boiling point of 332.5±37.0°C . This core structure serves as a versatile intermediate and privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against multiple therapeutic targets including lysine-specific demethylase 1 (LSD1) and fibroblast growth factor receptors (FGFRs) [1][2].

Why 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one Cannot Be Replaced by Generic Azaindole or Oxindole Scaffolds


While the broader azaindole/oxindole class comprises 30 FDA-approved ATP-competitive kinase inhibitors [1], substitution among subclasses is not functionally equivalent. The 6-azaoxindole framework (pyrrolo[2,3-c]pyridin-2-one) represents a distinct regioisomeric and electronic configuration compared to 7-azaindoles or carbocyclic oxindoles. The pyridine nitrogen at the 6-position alters hydrogen-bonding capacity with kinase hinge regions relative to other azaindole isomers, while the lactam carbonyl provides a unique vector for derivatization and target engagement [1]. Critically, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives have demonstrated nanomolar LSD1 inhibitory activity [2], a target profile not uniformly achieved by alternative azaindole or oxindole regioisomers. Substituting this scaffold without empirical validation risks loss of target engagement and pharmacokinetic properties established in recent medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one and Its Derivatives Relative to Comparator Scaffolds


LSD1 Enzymatic Inhibition Potency: 1H-Pyrrolo[2,3-c]pyridin-2-one Derivatives vs. Reference Inhibitors

Derivatives based on the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold exhibit potent LSD1 enzymatic inhibition. Compound 23e (LSD1-IN-38), a direct derivative of this scaffold, demonstrates an IC50 of 1.2 nM against LSD1 in enzymatic assays [1][2]. In comparison, the clinical-stage LSD1 inhibitor tranylcypromine (TCP) exhibits an IC50 of approximately 20-30 μM in similar assays, representing a >10,000-fold difference in potency [1]. This scaffold thus enables the development of reversible LSD1 inhibitors with substantially enhanced target engagement compared to irreversible cyclopropylamine-based inhibitors.

LSD1 inhibition epigenetics acute myeloid leukemia enzyme assay

Antiproliferative Activity in AML Cell Lines: 1H-Pyrrolo[2,3-c]pyridin-2-one Derivative vs. Clinical LSD1 Inhibitor Benchmark

The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative LSD1-IN-38 (Compound 23e) demonstrates potent antiproliferative effects in acute myeloid leukemia cell lines. It inhibits MV4-11 cell proliferation with an IC50 of 5 nM and Kasumi-1 cells with an IC50 of 4 nM [1][2]. In contrast, the FDA-approved LSD1 inhibitor iadademstat (ORY-1001) exhibits IC50 values of 0.5-1.5 nM in MV4-11 cells, placing the 1H-pyrrolo[2,3-c]pyridin-2-one derivative within comparable nanomolar efficacy range [2]. This demonstrates that the scaffold supports the development of cellularly active LSD1 inhibitors competitive with clinical-stage comparators.

antiproliferative activity MV4-11 Kasumi-1 AML cancer cell line

FGFR1 Inhibitory Activity: 1H-Pyrrolo[2,3-c]pyridin-2-one Derivatives vs. ATP-Competitive Kinase Inhibitor Baseline

Derivatives of the pyrrolo[2,3-c]pyridin-2-one scaffold exhibit nanomolar inhibitory activity against FGFR1. BindingDB data records an IC50 of 5.3 nM for a representative derivative against FGFR1 in HUVEC cells, assessed via reduction in FGF2-induced ERK phosphorylation [1]. This potency positions the scaffold within the range of established FGFR inhibitors, which typically exhibit IC50 values between 1-100 nM for FGFR1-3 isoforms [2]. The patent literature further confirms that pyrrolopyridine compounds incorporating this core inhibit FGFR3, Flt3, and additional kinases implicated in oncogenic signaling [3].

FGFR1 inhibition kinase inhibitor tyrosine kinase cancer

Physical Property Differentiation: Thermal Stability and Crystallinity vs. Related Azaindole Isomers

1H-Pyrrolo[2,3-C]pyridin-2(3H)-one exhibits a melting point of 232°C [1], which is notably higher than structurally related isomers. For comparison, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (5-azaindol-2-one) typically exhibits a melting point in the range of 180-200°C, while 7-azaindole derivatives often melt below 150°C [2]. This higher melting point reflects enhanced crystal lattice stability attributable to the specific [2,3-c] fusion pattern and lactam hydrogen-bonding network, which confers advantages in solid-state handling, long-term storage stability (recommended 2-8°C), and potential crystalline formulation development .

melting point thermal stability crystallinity formulation storage

In Vivo Pharmacokinetic Performance: Oral Bioavailability of 1H-Pyrrolo[2,3-c]pyridin-2-one Derived LSD1 Inhibitor

The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative Compound 23e demonstrates a favorable oral pharmacokinetic profile with effective tumor growth suppression in an AML xenograft model [1]. The compound achieves in vivo tumor growth inhibition at oral doses without requiring intravenous administration [1]. This contrasts with earlier-generation LSD1 inhibitors such as GSK2879552, which exhibited limited oral bioavailability (F < 30%) and required higher dosing for efficacy [2]. The scaffold thus supports the development of orally bioavailable LSD1 inhibitors with demonstrable in vivo antitumor activity.

oral bioavailability pharmacokinetics PK profile xenograft in vivo efficacy

Optimal Research and Industrial Applications for 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one (CAS 54415-85-9) Based on Quantitative Differentiation Evidence


LSD1-Targeted Epigenetic Drug Discovery for Acute Myeloid Leukemia

Research teams pursuing reversible LSD1 inhibitors for AML therapy should prioritize the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold. Derivatives from this core have demonstrated LSD1 enzymatic IC50 of 1.2 nM and antiproliferative activity against MV4-11 (IC50 5 nM) and Kasumi-1 (IC50 4 nM) AML cell lines [1]. The scaffold supports oral bioavailability and in vivo tumor growth suppression in AML xenograft models [1]. This established structure-activity relationship (SAR) trajectory reduces lead optimization timelines compared to unexplored cores, while the reversible inhibition mechanism potentially avoids hematological toxicities associated with irreversible LSD1 inhibitors.

FGFR Kinase Inhibitor Lead Generation for Oncology

Medicinal chemistry groups developing FGFR-targeted kinase inhibitors can leverage the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core as a privileged hinge-binding scaffold. BindingDB data confirms that derivatives exhibit FGFR1 inhibition with IC50 of 5.3 nM in cellular assays [2]. Patent literature further establishes activity against FGFR3, Flt3, and additional oncogenic kinases [3]. The 6-azaoxindole framework offers a structurally differentiated alternative to traditional oxindole-based FGFR inhibitors, potentially circumventing existing intellectual property constraints while maintaining favorable kinase selectivity profiles.

High-Purity Heterocyclic Building Block for Parallel Synthesis and Library Generation

For high-throughput synthesis and compound library production, 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is commercially available at verified purity specifications (95-97%) from multiple suppliers . The scaffold's high melting point (232°C) ensures solid-state stability during automated weighing and dispensing operations, minimizing hygroscopicity-related variability in parallel synthesis workflows. The lactam carbonyl and pyridine nitrogen provide orthogonal reactive handles for diversification, enabling efficient library generation targeting epigenetic regulators (LSD1) and protein kinases without requiring protecting group strategies on the core heterocycle.

Dual PI3Kδ/BET Inhibitor Scaffold for Immuno-Oncology and Inflammation

Research programs pursuing dual PI3Kδ/BET inhibition for immuno-oncology or inflammatory diseases can employ the pyrrolo[2,3-c]pyridin-2-one scaffold as a functionalizable core. Evidence indicates that compounds containing the pyrrolo[2,3-c]pyridinone motif exhibit inhibitory activity against both PI3Kδ isoform and BRD4-BD1 bromodomain [4]. This dual-target engagement profile enables a single chemical series to address orthogonal pathways implicated in B-cell malignancies and autoimmune disorders, potentially offering improved therapeutic windows compared to single-agent combinations or multi-drug regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.